N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS99 is a first-in-class, potent, and selective inhibitor of the enzyme absent, small, or homeotic-like 1 histone methyltransferase. This compound exhibits significant anti-leukemic activity by blocking cell proliferation, inducing apoptosis and differentiation, downregulating mixed lineage leukemia fusion target genes, and reducing the leukemia burden in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
AS99 is synthesized through a multi-step process involving the formation of a thioamide intermediate, followed by coupling with an indole derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the coupling reactions .
Industrial Production Methods
The industrial production of AS99 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
AS99 undergoes several types of chemical reactions, including:
Oxidation: AS99 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: AS99 can undergo nucleophilic substitution reactions, particularly at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
AS99 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of absent, small, or homeotic-like 1 histone methyltransferase.
Biology: Investigates the role of histone methylation in gene expression and epigenetic regulation.
Medicine: Explores potential therapeutic applications in treating leukemia and other cancers.
Industry: Utilized in the development of novel anti-cancer drugs and epigenetic modulators.
Mechanism of Action
AS99 exerts its effects by selectively inhibiting the enzyme absent, small, or homeotic-like 1 histone methyltransferase. This inhibition blocks the methylation of histone H3 at lysine 36, leading to the downregulation of mixed lineage leukemia fusion target genes. The compound induces apoptosis and differentiation in leukemia cells, thereby reducing the leukemia burden.
Comparison with Similar Compounds
Similar Compounds
GSK-J4: An inhibitor of the enzyme lysine-specific demethylase 1.
EPZ-5676: A selective inhibitor of the enzyme enhancer of zeste homolog 2.
UNC1999: A dual inhibitor of the enzymes enhancer of zeste homolog 2 and enhancer of zeste homolog 1.
Uniqueness of AS99
AS99 is unique due to its high selectivity for absent, small, or homeotic-like 1 histone methyltransferase over other histone methyltransferases. This selectivity results in a more targeted inhibition, reducing off-target effects and enhancing its therapeutic potential in treating leukemia.
Properties
Molecular Formula |
C25H31N7O4 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-methylpyrazol-3-yl]oxyacetamide |
InChI |
InChI=1S/C25H31N7O4/c1-6-10-31-23-21(24(34)32(11-7-2)25(31)35)27-22(28-23)18-13-20(29-30(18)5)36-14-19(33)26-17-9-8-15(3)16(4)12-17/h8-9,12-13H,6-7,10-11,14H2,1-5H3,(H,26,33)(H,27,28) |
InChI Key |
FCMUQGWJTIVYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC(=NN3C)OCC(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.